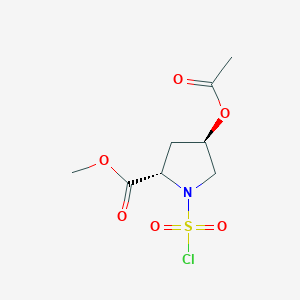
Methyl 1-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MDMB-4en-PINACA is a synthetic cannabinoid that has been used in scientific research to study the effects of cannabinoids on the human body. It is a potent agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. MDMB-4en-PINACA has been used in a variety of studies to investigate the role of the endocannabinoid system in various physiological and pathological conditions.
Scientific Research Applications
Chemical Synthesis and Functionalization
Methyl 1-(2-(5-(4-methoxyphenyl)isoxazol-3-yl)acetyl)piperidine-4-carboxylate is involved in the synthesis of complex molecules through various chemical reactions. For example, it plays a role in the Palladium-catalyzed CH Functionalization , demonstrating its utility in medicinal chemistry synthesis. This method is part of broader strategies to synthesize oxindoles, which are crucial in drug development due to their potential as enzyme inhibitors (Magano et al., 2014).
Imaging Agent Development
Another application is in the development of imaging agents, such as in the synthesis of [O-methyl-11C]1-(2-chlorophenyl)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carboxylic acid piperidin-1-ylamide . This compound is a potential imaging agent for CB1 receptors using PET, highlighting its importance in neurology and pharmacology research (Kumar et al., 2004).
Scaffold for Highly Functionalized Compounds
It also serves as a scaffold for the synthesis of highly functionalized isoxazoles. An example includes alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates , which are versatile intermediates for developing new compounds with potential biological activities (Ruano et al., 2005).
Catalytic Synthesis
In catalytic synthesis, the compound is involved in one-pot reactions, such as in the synthesis of methyl 4-aminopyrrole-2-carboxylates through a relay catalytic cascade. This illustrates its role in facilitating efficient synthetic pathways for developing new chemical entities (Galenko et al., 2015).
Safety and Hazards
Future Directions
Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given the significance of isoxazoles, it is imperative to develop new eco-friendly synthetic strategies . Future research could focus on developing alternate metal-free synthetic routes for the synthesis of isoxazoles .
properties
IUPAC Name |
methyl 1-[2-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]acetyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-24-16-5-3-13(4-6-16)17-11-15(20-26-17)12-18(22)21-9-7-14(8-10-21)19(23)25-2/h3-6,11,14H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAYGFKJZBWEAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CC(=O)N3CCC(CC3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2627688.png)
![4-methoxy-7-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B2627689.png)

![N-(2-methoxyphenyl)-2-((2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2627692.png)


![7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2627697.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-bromobenzamide](/img/structure/B2627700.png)
![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2627701.png)
